3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a methoxyphenyl group, a pyrazolyl group, and an oxadiazole ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving amidoximes and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and oxadiazole rings with the methoxyphenyl group. This can be achieved through various coupling reactions such as Suzuki, Heck, or Sonogashira couplings, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring or heterocyclic cores.
Scientific Research Applications
3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole exerts its effects varies depending on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or by generating reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,5-oxadiazole: Similar structure but with a different oxadiazole ring.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the methyl group on the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H12N4O2/c1-8-7-11(16-15-8)13-14-12(17-19-13)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,15,16) |
InChI Key |
DBACVGKFAVPFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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